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Introduction
GDC-9545, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective

estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-

positive (ER+) breast cancer.[1][2] As a SERD, giredestrant functions by binding to the

estrogen receptor, inducing a conformational change that leads to its proteasome-mediated

degradation.[1][3] This mechanism of action aims to completely abrogate ER signaling, a key

driver of tumor growth in ER+ breast cancers.[1][4] Giredestrant has demonstrated activity

against both wild-type and mutant forms of the estrogen receptor, including those with ESR1

mutations that can confer resistance to other endocrine therapies.[1] This document provides a

comprehensive technical summary of the initial clinical trial results for GDC-9545, focusing on

quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: Estrogen Receptor
Degradation
Giredestrant is designed to bind to the ligand-binding domain of the estrogen receptor. This

interaction induces a conformational change in the receptor protein, marking it for ubiquitination

and subsequent degradation by the proteasome. The degradation of the estrogen receptor

prevents its translocation to the nucleus, binding to estrogen response elements on DNA, and

subsequent transcription of genes involved in cell proliferation and survival.
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Mechanism of action of Giredestrant (GDC-9545).

Clinical Trial Data
Phase Ia/b GO39932 Study (NCT03332797)
This first-in-human, open-label, dose-escalation and expansion study evaluated the safety,

pharmacokinetics, and preliminary efficacy of giredestrant as a single agent and in combination

with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast

cancer.[5][6][7]
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Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast

cancer who had received ≤2 prior therapies in the metastatic setting and had derived clinical

benefit from prior endocrine therapy.[8]

Dosing Regimen: Giredestrant was administered orally once daily in 28-day cycles at doses

of 10, 30, 90/100, or 250 mg.[5]

Primary Objectives: To assess the safety and tolerability of giredestrant and to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor

activity of giredestrant.

Metric Result

Number of Patients 107

Median Prior Lines of Therapy 1

Mean Dose Intensity 98%

Maximum Tolerated Dose Not Reached

Dose-Limiting Toxicities None

Adverse Events Leading to Withdrawal None

Adverse Event Percentage of Patients

Fatigue 21%

Arthralgia 17%

Nausea 16%

A cohort of the GO39932 study evaluated giredestrant (100 mg daily) in combination with

palbociclib (125 mg on a 21-day on/7-day off schedule).[6]
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Metric Result

Number of Patients 46

Grade ≥3 Adverse Events 57%

Grade ≥3 Neutropenia 50%

Treatment Discontinuation due to AEs None

Clinical Benefit Rate (Cohort A - single agent) 55% (18 of 33 patients)

Phase II coopERA Study (NCT04436744)
This randomized, open-label study compared the biological activity of neoadjuvant giredestrant

versus anastrozole in postmenopausal women with ER+, HER2-negative early breast cancer.

[9][10]

Patient Population: Postmenopausal women with Stage I-III operable, ER+, HER2-negative,

untreated breast cancer.[11]

Treatment Arms:

Arm 1: Giredestrant

Arm 2: Anastrozole

Primary Endpoint: Change in Ki67 score from baseline to week 2.[9]

Key Secondary Endpoint: Complete Cell Cycle Arrest (CCCA), defined as a Ki67 score of

≤2.7%.
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coopERA Phase II Trial Workflow.
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Metric Giredestrant Anastrozole P-value

Median Ki67

Reduction from

Baseline

-80% -67% 0.0222

Complete Cell Cycle

Arrest (CCCA)
25.0% (11/44) 5.1% (2/39) N/A

Phase III lidERA Breast Cancer Study (NCT04961996)
This study evaluated giredestrant versus standard-of-care (SOC) endocrine therapy as

adjuvant treatment for medium- and high-risk ER+, HER2-negative early breast cancer.[12][13]

Patient Population: Patients with stage I to III, ER+, HER2-negative early breast cancer who

had undergone surgery.[12]

Treatment Arms:

Arm 1: Giredestrant (n=2084)

Arm 2: SOC Endocrine Therapy (n=2086)

Primary Endpoint: Invasive Disease-Free Survival (IDFS).
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Metric Giredestrant
SOC
Endocrine
Therapy

Hazard Ratio
(95% CI)

P-value

IDFS Events N/A N/A 0.70 (0.57-0.87) 0.0014

12-month IDFS

Rate
97.7% 96.9% N/A N/A

24-month IDFS

Rate
94.6% 92.3% N/A N/A

36-month IDFS

Rate
92.4% 89.6% N/A N/A

Overall Survival

(Interim)

Numerically

improved
N/A 0.79 (0.56-1.12) 0.1863

Conclusion
The initial clinical trial results for giredestrant (GDC-9545) are promising. In early-phase

studies, the drug was well-tolerated with a manageable safety profile, both as a single agent

and in combination with palbociclib.[5][6] The Phase II coopERA trial demonstrated superior

biological activity of giredestrant compared to anastrozole in reducing the proliferation marker

Ki67.[9] Furthermore, the Phase III lidERA study showed a statistically significant and clinically

meaningful improvement in invasive disease-free survival with giredestrant compared to

standard endocrine therapy in the adjuvant setting for early breast cancer.[12][13] These

findings support the continued development of giredestrant as a potential new endocrine

therapy for patients with ER+, HER2-negative breast cancer. Ongoing and future studies will

further delineate its role in various clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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